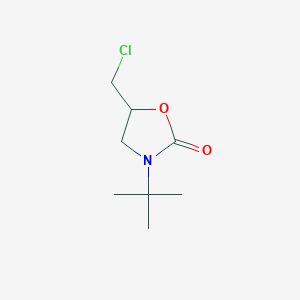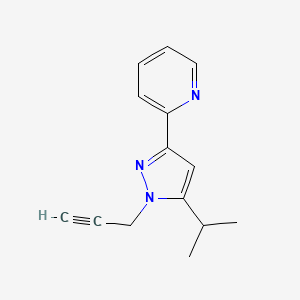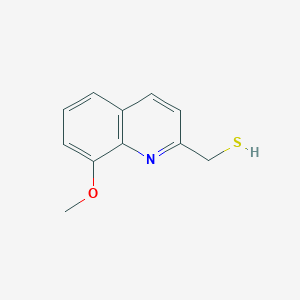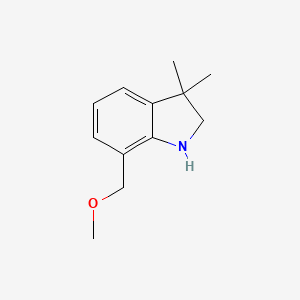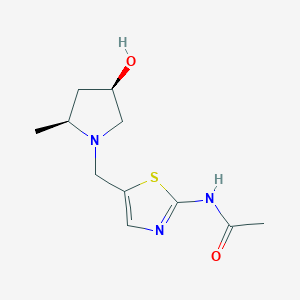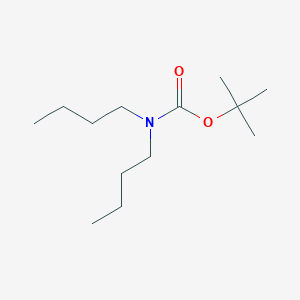![molecular formula C8H7Br2N3S B15276210 4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)
4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with bromine and a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the reaction of 4-bromo-1H-pyrazole-3-amine with 3-bromothiophene-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 . The reaction is usually carried out in a solvent like toluene at elevated temperatures (around 90°C) to achieve good yields.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene moiety can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form dihydropyrazoles.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as NaOH or K2CO3.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution: Formation of substituted pyrazoles or thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazoles or reduced thiophenes.
Applications De Recherche Scientifique
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can act as a bioisostere for other pharmacophores, allowing it to modulate biological pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole-3-amine: Lacks the thiophene moiety, making it less versatile in terms of electronic properties.
3-Bromothiophene-2-boronic acid: Used as a precursor in the synthesis but lacks the pyrazole ring.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Similar structure but with an imine group instead of the pyrazole ring.
Uniqueness
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the pyrazole and thiophene moieties, which confer distinct electronic and steric properties
Propriétés
Formule moléculaire |
C8H7Br2N3S |
|---|---|
Poids moléculaire |
337.04 g/mol |
Nom IUPAC |
4-bromo-1-[(3-bromothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12) |
Clé InChI |
NVZHCTLGWWBDEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)CN2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


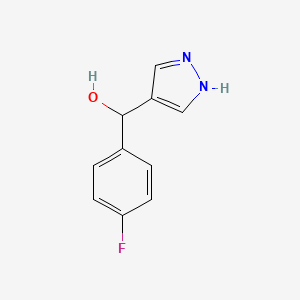
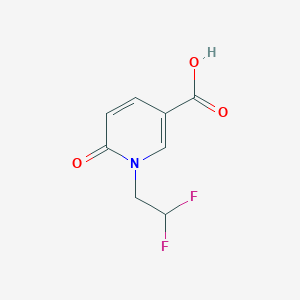
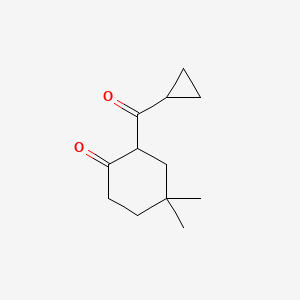
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
